

# A Comprehensive Technical Guide to the Spectroscopic Data of 3,4,5-Trimethoxybenzylamine

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzylamine

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This technical guide provides an in-depth overview of the spectroscopic data for **3,4,5-Trimethoxybenzylamine**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

## Chemical Structure and Properties

- IUPAC Name: 1-(3,4,5-trimethoxyphenyl)methanamine[1]
- Molecular Formula:  $C_{10}H_{15}NO_3$ [1]
- Molecular Weight: 197.23 g/mol
- CAS Number: 18638-99-8
- Appearance: Clear colorless to yellow liquid or viscous liquid[1]

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **3,4,5-Trimethoxybenzylamine**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 6.5	s	2H	Ar-H
~ 3.85	s	6H	2 x $-\text{OCH}_3$ (meta)
~ 3.82	s	3H	$-\text{OCH}_3$ (para)
~ 3.75	s	2H	$-\text{CH}_2\text{-NH}_2$
~ 1.5	br s	2H	$-\text{CH}_2\text{-NH}_2$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 153.5	C- $\text{OCH}_3$ (para)
~ 137.0	Ar-C (quaternary)
~ 136.5	Ar-C- $\text{CH}_2\text{NH}_2$
~ 105.0	Ar-CH
~ 60.8	$-\text{OCH}_3$ (para)
~ 56.0	$-\text{OCH}_3$ (meta)
~ 46.5	$-\text{CH}_2\text{-NH}_2$

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3000 - 2850	Medium	C-H stretch (aliphatic)
1600, 1500	Medium-Strong	C=C stretch (aromatic)
1250 - 1200	Strong	C-O stretch (aryl ether)
1150 - 1085	Strong	C-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
197	Moderate	[M] <sup>+</sup> (Molecular Ion)
182	High	[M - NH <sub>3</sub> ] <sup>+</sup>
167	Moderate	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a sample for both <sup>1</sup>H and <sup>13</sup>C NMR analysis.

- Sample Preparation:
  - Accurately weigh between 5-25 mg of **3,4,5-Trimethoxybenzylamine** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR into a clean, dry vial.[\[2\]](#)
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>).[\[2\]](#)[\[3\]](#)

- Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[3]
- If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean NMR tube to prevent distortion of the magnetic field.
- The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[3]
- Cap the NMR tube securely to prevent solvent evaporation.[3]
- Data Acquisition:
  - Wipe the outside of the NMR tube to remove any fingerprints or dust.[3]
  - Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.
  - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[3]
  - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to maximize resolution and obtain sharp peaks.[3]
  - Tuning: The probe is tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal detection.[3]
  - Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.[3]

### 3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for analyzing a neat liquid sample.

- Sample Preparation:
  - Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean by wiping them with a suitable solvent like isopropanol and allowing them to dry completely.[4]

- For the neat liquid analysis, place one to two drops of **3,4,5-Trimethoxybenzylamine** directly onto the surface of the ATR crystal or one of the salt plates.<sup>[5]</sup>
- If using salt plates, place the second plate on top to create a thin, uniform liquid film between them.<sup>[4]</sup>
- Data Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal or salt plates. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.<sup>[5]</sup>
  - Place the prepared sample into the spectrometer's sample holder.
  - Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.<sup>[6]</sup>
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

### 3.3. Mass Spectrometry (MS)

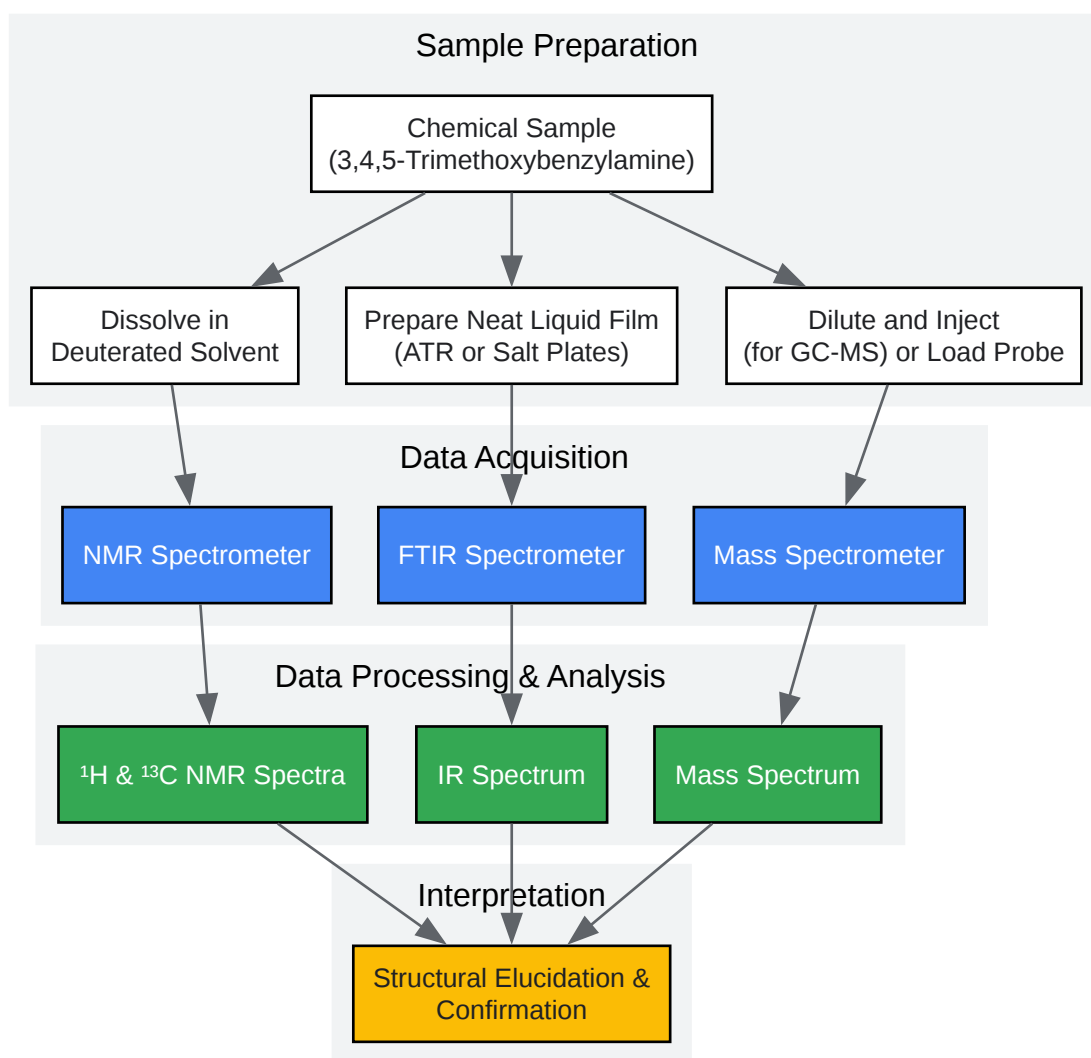
This protocol describes a general procedure for Electron Ionization (EI) Mass Spectrometry.

- Sample Introduction:
  - Since **3,4,5-Trimethoxybenzylamine** is a liquid with a relatively high boiling point, it can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
  - For direct insertion, a small amount of the liquid is placed in a capillary tube, which is then inserted into the ion source.
  - For GC-MS, the sample is first injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.<sup>[7]</sup>
- Ionization and Analysis:

- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[8][9]</sup>
- This causes the molecules to ionize and fragment into characteristic smaller ions.<sup>[8][9]</sup>
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.



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